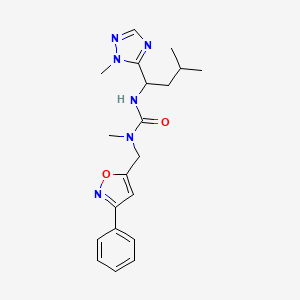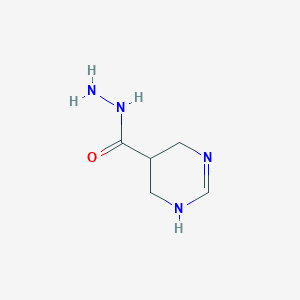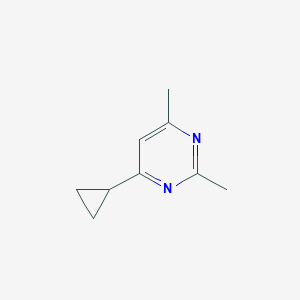
4-Cyclopropyl-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2,6-dimethylpyrimidine is an organic compound with the molecular formula C9H12N2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the pyrimidine ring, making it a unique derivative of pyrimidine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-dimethylpyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of cyclopropylamine with 2,6-dimethylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
4-Cyclopropyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce dihydropyrimidines .
科学的研究の応用
4-Cyclopropyl-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism by which 4-Cyclopropyl-2,6-dimethylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but with an amino group at position 2.
4,6-Dimethylpyrimidine-2-thione: Contains a thione group instead of a cyclopropyl group.
2-Chloro-4,6-dimethylpyrimidine: Features a chlorine atom at position 2 instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-2,6-dimethylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the cyclopropyl group enhances the compound’s reactivity or stability .
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
4-cyclopropyl-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C9H12N2/c1-6-5-9(8-3-4-8)11-7(2)10-6/h5,8H,3-4H2,1-2H3 |
InChIキー |
SXDHHHOVGHQMHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


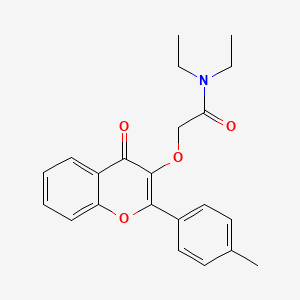
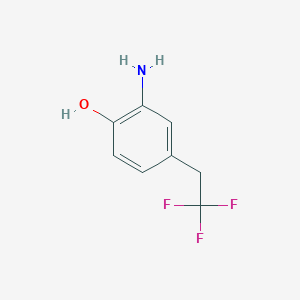
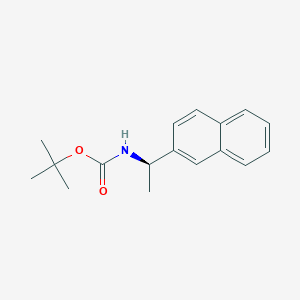
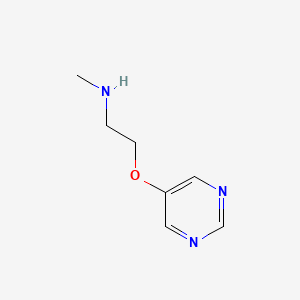
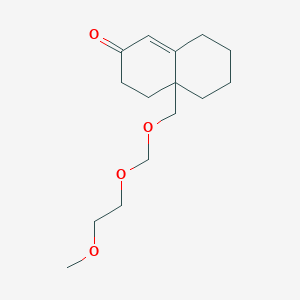
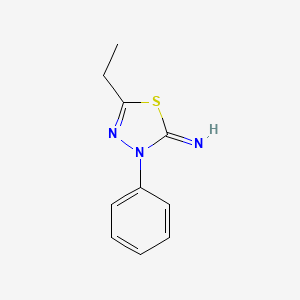
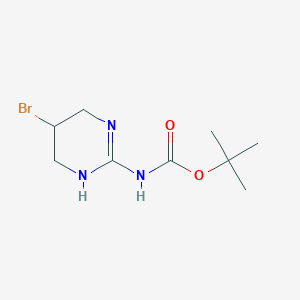


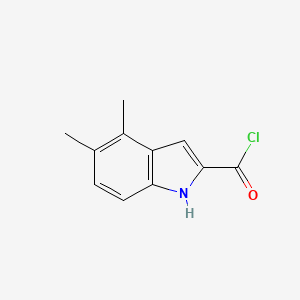
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

